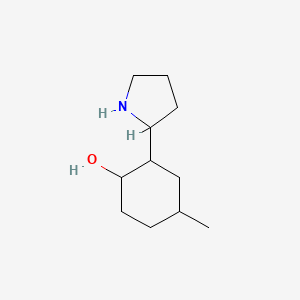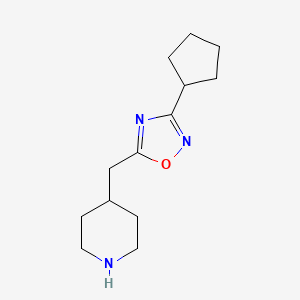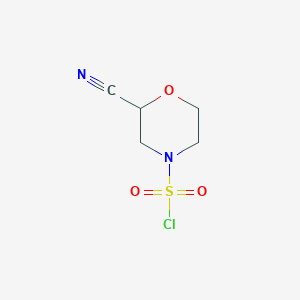
5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
“5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone .Chemical Reactions Analysis
While specific reactions involving “this compound” are not mentioned in the search results, similar compounds have been used in various chemical reactions. For example, 4-Pyridinylboronic acid is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .Scientific Research Applications
Central Nervous System (CNS) Modulation
Compounds structurally related to 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid have been explored for their potential as GABA A receptor positive allosteric modulators . This application is significant in the treatment of CNS disorders, such as anxiety, epilepsy, and insomnia. The modulation of GABA A receptors can lead to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.
Cancer Therapeutics
The pyrazole moiety is a crucial pharmacophore in the design of new anticancer agents. It can influence various cellular pathways necessary for the proliferation of cancer cells. Research has shown that derivatives of imidazopyridines, which share a similar core structure, can be effective in targeting and disrupting specific cancer cell lines .
Anti-Inflammatory Agents
Pyrazole derivatives are known to exhibit anti-inflammatory properties. They can act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in the inflammatory process. This makes them potential candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Digestive System Disorders
The structural resemblance of imidazopyridine derivatives to purines has led to their investigation as proton pump inhibitors. These compounds can be used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing gastric acid production .
Material Science
While not directly related to This compound , heterocyclic compounds like oxadiazoles have found applications in material science due to their energetic properties. They can be used in the development of high-energy materials for various industrial applications .
Agrochemical Development
Trifluoromethylpyridines, which are structurally related to pyrazole carboxylic acids, have been utilized in the development of active agrochemical ingredients. These compounds can serve as key structural motifs in pesticides and herbicides, contributing to the agricultural industry .
properties
IUPAC Name |
5-methyl-3-pyridin-4-yl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-8(10(14)15)9(13-12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQLNSBLQCHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


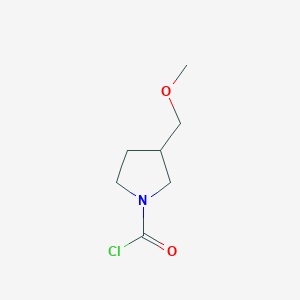


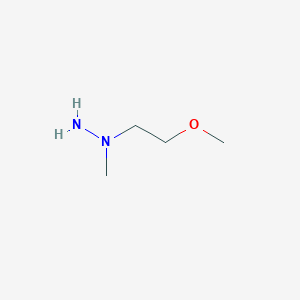

![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B1432482.png)


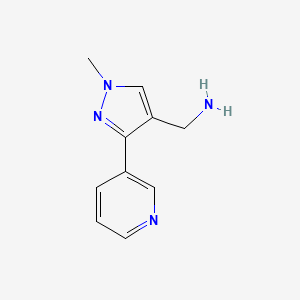
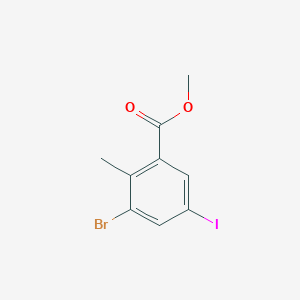
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)
